Atenolol EP impurity E Atenolol EP impurity E Atenolol EP Impurity E is an impurity of Atenolol, a cardioselective β-adrenergic blocker.
Brand Name: Vulcanchem
CAS No.: 141650-31-9
VCID: VC21335632
InChI: InChI=1S/C19H22N2O5/c20-18(23)9-13-1-5-16(6-2-13)25-11-15(22)12-26-17-7-3-14(4-8-17)10-19(21)24/h1-8,15,22H,9-12H2,(H2,20,23)(H2,21,24)
SMILES: C1=CC(=CC=C1CC(=O)N)OCC(COC2=CC=C(C=C2)CC(=O)N)O
Molecular Formula: C19H22N2O5
Molecular Weight: 358.4 g/mol

Atenolol EP impurity E

CAS No.: 141650-31-9

VCID: VC21335632

Molecular Formula: C19H22N2O5

Molecular Weight: 358.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Atenolol EP impurity E - 141650-31-9

Description

Atenolol EP impurity E, with the CAS number 141650-31-9, is a significant impurity associated with the pharmaceutical drug Atenolol, which is primarily used as a beta-blocker for treating hypertension and other cardiovascular conditions. This impurity is crucial in pharmaceutical research for ensuring the quality and stability of Atenolol formulations.

Synthesis of Atenolol EP Impurity E

The synthesis of Atenolol EP impurity E typically involves multiple steps. It begins with the reaction of 4-hydroxyphenylacetamide with epichlorohydrin to form an epoxide intermediate. This intermediate then undergoes a ring-opening reaction with a suitable amine to yield the final product. In industrial settings, the production process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems.

Chemical Reactions and Stability

Atenolol EP impurity E can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation can be facilitated by agents like hydrogen peroxide or potassium permanganate, while reduction can be achieved using sodium borohydride or lithium aluminum hydride. The compound's stability is crucial for its use in pharmaceutical research, and it is typically stored at -20°C under an inert atmosphere to maintain its purity .

Applications in Pharmaceutical Research

Atenolol EP impurity E is primarily used in pharmaceutical research for several key applications:

  • Quality Control: Ensuring the purity and stability of Atenolol formulations.

  • Method Validation: Developing and validating analytical methods for detecting impurities in drug formulations.

  • Toxicological Studies: Assessing the genotoxic potential of impurities.

  • Pharmacokinetic Studies: Understanding the metabolism and excretion of Atenolol and its impurities.

Safety and Hazards

Atenolol EP impurity E is classified as harmful if swallowed, with a GHS hazard statement of H302 . It requires careful handling and storage to minimize exposure risks.

Data Table for Atenolol EP Impurity E

PropertyDescription
CAS Number141650-31-9
Molecular FormulaC19H22N2O5
Molecular Weight358.4 g/mol
AppearanceLight beige to light brown solid
SolubilitySlightly soluble in DMSO
Melting Point>235°C (dec.)
Storage Conditions-20°C Freezer, under inert atmosphere
CAS No. 141650-31-9
Product Name Atenolol EP impurity E
Molecular Formula C19H22N2O5
Molecular Weight 358.4 g/mol
IUPAC Name 2-[4-[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropoxy]phenyl]acetamide
Standard InChI InChI=1S/C19H22N2O5/c20-18(23)9-13-1-5-16(6-2-13)25-11-15(22)12-26-17-7-3-14(4-8-17)10-19(21)24/h1-8,15,22H,9-12H2,(H2,20,23)(H2,21,24)
Standard InChIKey RJTRBVLDVHIXNJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(=O)N)OCC(COC2=CC=C(C=C2)CC(=O)N)O
Canonical SMILES C1=CC(=CC=C1CC(=O)N)OCC(COC2=CC=C(C=C2)CC(=O)N)O
Purity > 95%
Quantity Milligrams-Grams
Synonyms 4,4’-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis-benzeneacetamide
PubChem Compound 22296373
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator